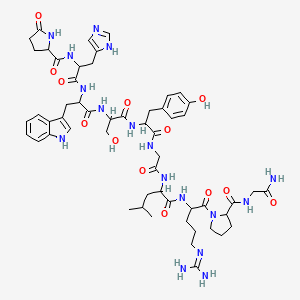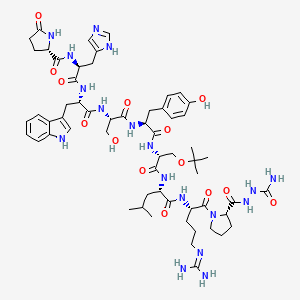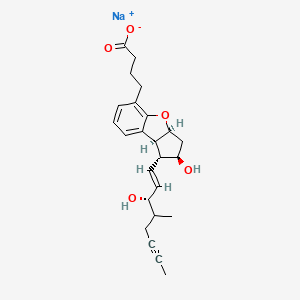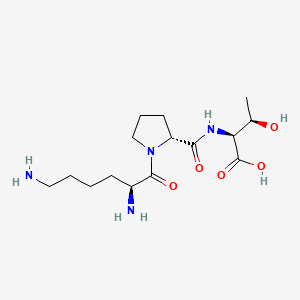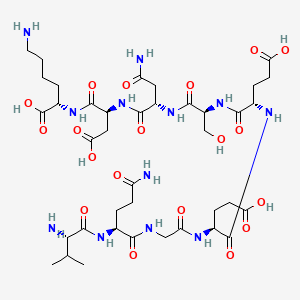
Fasidotril
Vue d'ensemble
Description
Fasidotril est un composé organique synthétique connu pour son action inhibitrice double sur la néprilysine et l'enzyme de conversion de l'angiotensine. Il s'agit d'un promédicament de fasidotrilat, qui est la forme active. This compound a été étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier dans la gestion de l'hypertension et de l'insuffisance cardiaque .
Méthodes De Préparation
La synthèse du fasidotril implique plusieurs étapes, à partir de l'acide ®-2-(3,4-méthylènedioxyphényl)-3-hydroxypropionique. La voie de synthèse comprend des réactions d'halogénation, d'amidation et de substitution. Le processus est conçu pour être rentable et adapté à la production industrielle . De plus, diverses formes polymorphes de this compound ont été identifiées, chacune avec des méthodes de préparation distinctes .
Analyse Des Réactions Chimiques
Fasidotril subit plusieurs types de réactions chimiques, notamment:
Oxydation: this compound peut être oxydé pour former divers produits d'oxydation.
Réduction: Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution: this compound peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Chimie: this compound est utilisé comme composé modèle dans l'étude de l'inhibition double des enzymes.
Biologie: Il est utilisé pour étudier les voies biologiques impliquant la néprilysine et l'enzyme de conversion de l'angiotensine.
Médecine: This compound a montré un potentiel dans le traitement de l'hypertension et de l'insuffisance cardiaque en inhibant la néprilysine et l'enzyme de conversion de l'angiotensine, conduisant à une vasodilatation et à une diminution de la pression artérielle
Mécanisme d'action
This compound exerce ses effets en inhibant la néprilysine et l'enzyme de conversion de l'angiotensine. La néprilysine est responsable de la dégradation des peptides natriurétiques, qui ont des effets vasodilatateurs et natriurétiques. En inhibant la néprilysine, le this compound augmente les niveaux de ces peptides, conduisant à une vasodilatation et à une réduction de la pression artérielle. L'inhibition de l'enzyme de conversion de l'angiotensine empêche la formation de l'angiotensine II, un puissant vasoconstricteur, contribuant ainsi à la réduction de la pression artérielle .
Applications De Recherche Scientifique
Chemistry: Fasidotril is used as a model compound in studying dual enzyme inhibition.
Biology: It is used to investigate the biological pathways involving neprilysin and angiotensin-converting enzyme.
Medicine: This compound has shown promise in treating hypertension and heart failure by inhibiting neprilysin and angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure
Mécanisme D'action
Fasidotril exerts its effects by inhibiting neprilysin and angiotensin-converting enzyme. Neprilysin is responsible for the degradation of natriuretic peptides, which have vasodilatory and natriuretic effects. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation and reduced blood pressure. Angiotensin-converting enzyme inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, further contributing to blood pressure reduction .
Comparaison Avec Des Composés Similaires
Fasidotril est unique en raison de son action inhibitrice double sur la néprilysine et l'enzyme de conversion de l'angiotensine. Des composés similaires comprennent:
Captopril: Un inhibiteur sélectif de l'enzyme de conversion de l'angiotensine.
Énalapril: Un autre inhibiteur sélectif de l'enzyme de conversion de l'angiotensine.
Sacubitril: Un inhibiteur de la néprilysine utilisé en association avec le valsartan.
Comparé à ces composés, le this compound offre l'avantage de cibler à la fois la néprilysine et l'enzyme de conversion de l'angiotensine, offrant une approche plus complète de la gestion des maladies cardiovasculaires .
Propriétés
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-15(23(27)28-12-17-6-4-3-5-7-17)24-22(26)19(13-31-16(2)25)10-18-8-9-20-21(11-18)30-14-29-20/h3-9,11,15,19H,10,12-14H2,1-2H3,(H,24,26)/t15-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIUAUSZKGNOA-HNAYVOBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC3=C(C=C2)OCO3)CSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135038-57-2 | |
| Record name | Fasidotril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135038572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | benzyl ester of (S)-N [3-(3-4-methylenedioxyphenyl)2-acetylthio methyl 1-oxo-propyl](S)-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FASIDOTRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIB7HG2V9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



